molecular formula C10H9BrN2 B1381938 4-(2-bromophenyl)-3-methyl-1H-pyrazole CAS No. 1368048-62-7

4-(2-bromophenyl)-3-methyl-1H-pyrazole

Cat. No.: B1381938
CAS No.: 1368048-62-7
M. Wt: 237.1 g/mol
InChI Key: DNCUNKPRYMFNBM-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-3-methyl-1H-pyrazole is a brominated heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and materials science research. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and presence in several approved therapeutics . The bromine atom on the phenyl ring provides a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create diverse chemical libraries . This compound is part of a class of molecules known for their significant pharmacological potential, including applications in developing anti-inflammatory, anticancer, and antimicrobial agents . The pyrazole core is a common feature in ligands for transition metals and lanthanide ions, making it useful for constructing coordination complexes and molecular magnets . The molecular structure, featuring a planar pyrazole ring, facilitates stacking interactions and the formation of supramolecular assemblies through hydrogen bonding, such as N-H···N bonds, which can influence the physical properties of the resulting materials . As with all pyrazole derivatives, the presence of the bromine substituent enhances the potential for intermolecular interactions and can contribute to the compound's electronic properties, making it a candidate for investigation in nonlinear optical (NLO) applications and organic electronics . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-(2-bromophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCUNKPRYMFNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Cyclocondensation Method

Overview:
This classical approach involves cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines, often under reflux conditions in ethanol.

Procedure:

  • React 1,3-dicarbonyl compounds with hydrazines in ethanol.
  • Reflux the mixture for approximately 6 hours.
  • Cool, filter, and crystallize the product from ethanol.

Application to 4-(2-bromophenyl)-3-methyl-1H-pyrazole:

  • Starting with appropriate 1,3-dicarbonyl derivatives bearing the 2-bromophenyl group.
  • Hydrazine derivatives (e.g., methyl hydrazine) are employed.
  • The reaction yields the target pyrazole after purification.

Research Data:

Parameter Details
Solvent Ethanol
Reflux Time 6 hours
Yield Typically 60-75%
Melting Point 181-183°C (for similar derivatives)
Characterization NMR, IR, Elemental Analysis

Note: This method is straightforward but may require optimization for specific substituents like bromophenyl groups.

Sonication-Assisted Synthesis

Overview:
A rapid, eco-friendly method utilizing ultrasound to promote cyclization, especially effective for halogenated aromatic derivatives.

Procedure:

  • Convert the corresponding carboxylic acid into an ester via methanol and sulfuric acid reflux.
  • React the ester with acetonitrile and sodium hydride in toluene under nitrogen to form an oxonitrile.
  • Cyclize the oxonitrile with hydrazine hydrate in acetic acid under sonication for 1-2 hours.

Advantages:

  • Reduced reaction time.
  • Higher yields and cleaner products.
  • Suitable for halogenated aromatic acids like 2-bromobenzoic acid.

Research Data:

Step Conditions Duration Yield Notes
Esterification Methanol, H2SO4, reflux 16 hours - Converts carboxylic acid
Oxonitrile formation NaH, acetonitrile, toluene, reflux 17 hours - Intermediate formation
Cyclization Hydrazine hydrate, acetic acid, sonication 1-2 hours Up to 75% Final pyrazole formation

Cyclocondensation Using Hydrazines and 1,3-Diketones

Overview:
A traditional route involving the condensation of hydrazines with 1,3-diketones substituted with the 2-bromophenyl group.

Procedure:

  • Mix 1,3-diketone with hydrazine derivatives.
  • Reflux in ethanol or acetic acid.
  • Isolate the pyrazole after filtration and crystallization.

Research Data:

Starting Material Solvent Reflux Time Yield Characterization
2-bromophenyl-1,3-diketone Ethanol 6 hours 60-70% NMR, IR, Melting Point

Note: The substitution pattern influences the reaction efficiency, with halogen groups like bromine being compatible.

Alternative Synthesis via Diazotization and Coupling

Overview:
This method involves diazotization of aromatic amines followed by coupling with hydrazines to form pyrazoles.

Procedure:

  • Diazotize 4-bromophenylamine with sodium nitrite in acid.
  • Couple with hydrazine derivatives.
  • Cyclize to form the pyrazole core.

Research Data:

Conditions Duration Yield Remarks
Diazotization Cold, 1 hour 70% Efficient for aromatic amines
Coupling Room temperature 60-75% Suitable for brominated derivatives

Note: This approach is more complex but allows for selective substitution.

Summary Table: Comparison of Preparation Methods

Method Starting Material Key Conditions Reaction Time Typical Yield Advantages Limitations
Conventional Cyclocondensation 1,3-dicarbonyl + hydrazine Reflux in ethanol 6 hours 60-75% Simple, well-established Longer reaction time
Sonication-Assisted Carboxylic acid derivatives Sonication, reflux 1-2 hours Up to 75% Rapid, eco-friendly Requires ultrasound equipment
Hydrazine + 1,3-Diketone Halogenated 1,3-diketone Reflux in ethanol 6 hours 60-70% Good for substituted derivatives Limited to specific substrates
Diazotization & Coupling Aromatic amines Cold conditions 1-2 hours 60-75% High selectivity More complex

Scientific Research Applications

Overview

4-(2-Bromophenyl)-3-methyl-1H-pyrazole is a significant compound in the pyrazole family, known for its diverse chemical and biological properties. Its unique structure, characterized by a bromine atom and a methyl group, allows it to participate in various chemical reactions and interactions with biological targets. This article explores its applications across several scientific fields, including medicinal chemistry, agriculture, and materials science.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate, followed by cyclization under acidic conditions. This process can be optimized for industrial production using modern techniques like continuous flow reactors to enhance yield and purity.

Medicinal Chemistry

This compound has been extensively studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. The bromine substituent may enhance the compound's effectiveness against various pathogens .
  • Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation in various types of cancers, including breast, lung, and prostate cancers. The mechanism often involves the modulation of key signaling pathways .
  • Neurotoxicity Studies : Investigations into the compound's neurotoxic effects reveal its potential to inhibit acetylcholinesterase activity, which could lead to altered neurotransmitter levels and behavioral changes.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro and in vivo, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

Pyrazole derivatives are also recognized for their utility in agriculture:

  • Pesticides and Herbicides : this compound can serve as a scaffold for developing new agrochemicals aimed at pest control and weed management. Its biological activity against certain pests has been documented, indicating potential as an effective pesticide .

Case Studies

Several studies illustrate the compound's applications:

  • Study on Anticancer Activity : A recent study synthesized various pyrazoline derivatives based on this compound and evaluated their efficacy against different cancer cell lines. Results indicated that some derivatives showed promising anticancer activity with IC50 values in the low micromolar range .
  • Neurotoxicity Assessment : A pharmacological study assessed the neurotoxic effects of this compound on animal models. The results highlighted significant inhibition of acetylcholinesterase activity, suggesting potential implications for neurodegenerative diseases.

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the applications of this compound compared to other pyrazole derivatives:

CompoundAntimicrobialAnticancerAnti-inflammatoryNeurotoxic Effects
This compoundYesYesYesYes
4-Methyl-1H-pyrazoleModerateModerateNoNo
5-Phenyl-1H-pyrazoleYesLowModerateNo

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-(2-bromophenyl)-3-methyl-1H-pyrazole with similar compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents/Modifications Key Properties/Biological Activity Reference
This compound 2-Bromophenyl (C4), methyl (C3) Bromine enables cross-coupling; no reported bioactivity
3-(2-Bromophenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(p-tolyl)-1H-pyrazole Imidazole substituent at C4 Antioxidant activity (IC₅₀ = 10.2 μM)
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Dihydropyrazolone backbone, chloro substituent Ketone group increases polarity
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide Sulfonamide group at phenyl ring Potential COX-2 inhibition due to sulfonamide
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile Bromopropanoyl and cyano groups Enhanced reactivity in nucleophilic substitutions
3-(4-Bromophenyl)-4-iodo-1H-pyrazole Iodo substituent at C4 Higher molecular weight (348.97 g/mol)
4-[2-(3-Bromophenyl)ethyl]-1H-pyrazole Ethyl linker between pyrazole and bromophenyl Increased flexibility for biological binding

Physicochemical Properties

  • Solubility : Sulfonamide and dihydropyrazolone derivatives exhibit higher aqueous solubility due to polar functional groups, whereas bromophenyl-pyrazoles are more lipophilic .

Biological Activity

4-(2-bromophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8BrN3\text{C}_9\text{H}_8\text{BrN}_3

This compound features a bromine atom attached to a phenyl group, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression. One notable study found that certain pyrazoles inhibited AKT2/PKBβ signaling pathways, which are critical in glioma malignancy. These compounds exhibited low cytotoxicity towards non-cancerous cells while effectively inducing cell death in cancerous cells .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. Research has demonstrated that derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are comparable to established anti-inflammatory drugs like dexamethasone, making them promising candidates for further therapeutic development .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The bromine substituent enhances binding affinity to enzymes involved in critical pathways such as apoptosis and cell proliferation.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular responses related to inflammation and cancer progression.

Case Studies

StudyFindings
Study 1 Evaluated the antimicrobial activity against E. coli and S. aureusThis compound showed significant inhibition of bacterial growth.
Study 2 Investigated anticancer effects on glioblastoma cell linesDemonstrated potent inhibition of AKT2/PKBβ with low toxicity towards non-cancerous cells.
Study 3 Assessed anti-inflammatory properties in murine modelsReduced levels of TNF-α and IL-6 comparable to dexamethasone.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-bromophenyl)-3-methyl-1H-pyrazole, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters with hydrazines or via halogenation of pre-formed pyrazole cores. For example, cyclization of 2-bromoacetophenone derivatives with methyl hydrazine under reflux in ethanol (80°C, 12 hours) achieves moderate yields (~45–55%). Optimization of solvent polarity (e.g., switching from ethanol to DMF) can improve yields to ~65% by enhancing solubility of intermediates . Characterization via 1H NMR^1 \text{H NMR} (δ 7.5–8.1 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (δ 120–140 ppm for pyrazole carbons) is critical for confirming regioselectivity.

Q. How is structural characterization of this pyrazole derivative performed to confirm regiochemistry and purity?

  • Methodological Answer : Combined spectroscopic and crystallographic techniques are employed:

  • NMR : Aromatic proton splitting patterns distinguish between 1H-pyrazole (deshielded N–H at δ 10–12 ppm) and substituted isomers.
  • X-ray crystallography : Resolves regiochemistry by identifying bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between the bromophenyl and pyrazole rings (~15–25° tilt) .
  • HPLC-MS : Validates purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and ESI+ detection (m/z 265 [M+H]+^+).

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) with IC50_{50} values compared to ciprofloxacin .
  • Cytotoxicity : MTT assays on HEK-293 cells (48-hour exposure) to assess safety thresholds (typically >100 µM for non-toxic profiles) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition at 10 µM) to identify potential therapeutic targets .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of analogs?

  • Methodological Answer : Discrepancies in activity (e.g., antimicrobial vs. inactive analogs) often arise from subtle structural variations. Single-crystal X-ray analysis reveals key interactions:

  • π–π stacking : Between the bromophenyl ring and bacterial enzyme active sites (distance ~3.5–4.0 Å) enhances binding .
  • Halogen bonding : The bromine atom participates in C–Br···O interactions (angle ~160°) with catalytic residues, explaining higher potency compared to chloro analogs .
  • Torsional strain : Bulky substituents (e.g., 3-methyl group) may sterically hinder binding, requiring molecular dynamics simulations to optimize substituent placement .

Q. What experimental design considerations are critical for optimizing the synthesis of halogenated pyrazole derivatives?

  • Methodological Answer :

  • Catalyst selection : Pd/C or CuI for Ullmann-type coupling to introduce bromophenyl groups, minimizing dehalogenation side products .
  • Temperature control : Low temperatures (0–5°C) during diazotization prevent decomposition of intermediates.
  • Workup protocols : Acid-base extraction (pH 7–8) isolates the neutral pyrazole from polar byproducts.
  • Scale-up challenges : Microwave-assisted synthesis (100 W, 150°C) reduces reaction times from hours to minutes while maintaining yields (~60%) .

Q. How can computational modeling guide the design of pyrazole-based inhibitors targeting specific enzymes?

  • Methodological Answer :

  • Docking studies (AutoDock Vina) : Predict binding poses within enzyme active sites (e.g., COX-2 or carbonic anhydrase) using crystallographic data .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity (e.g., R2^2 > 0.85 for bromo vs. methoxy analogs) .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories; RMSD < 2.0 Å indicates stable binding .

Q. What strategies address low solubility in pharmacological assays without compromising bioactivity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the pyrazole N–H position, hydrolyzed in vivo to regenerate the active compound .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) to enhance aqueous dispersion and cellular uptake .
  • Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for in vitro assays, maintaining solubility >1 mM while minimizing cytotoxicity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the anti-inflammatory activity of this compound analogs?

  • Analysis : Discrepancies may arise from:

  • Assay variability : COX-2 inhibition IC50_{50} values differ between colorimetric (Cayman Chemical) and fluorogenic (Enzo) kits due to substrate specificity.
  • Cell models : Primary macrophages vs. immortalized lines (e.g., RAW 264.7) exhibit varying basal inflammation levels, affecting dose-response curves .
  • Stereochemical impurities : Chiral analogs (if present) require HPLC chiral separation (Chiralpak AD-H column) to isolate enantiomers for accurate profiling .

Safety and Handling

Q. What are the critical safety protocols for handling brominated pyrazoles in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis (≥0.5 m/s airflow) to mitigate inhalation risks.
  • Waste disposal : Neutralize acidic/basic residues before incineration (≥1200°C) to prevent brominated dioxin formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(2-bromophenyl)-3-methyl-1H-pyrazole
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4-(2-bromophenyl)-3-methyl-1H-pyrazole

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